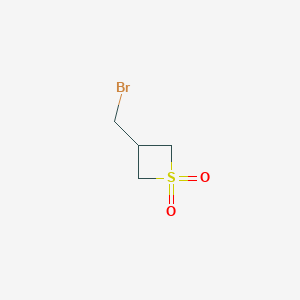

3-(Bromomethyl)thietane 1,1-dioxide

Description

Significance of Four-Membered Sulfur Heterocycles in Chemical Design

Four-membered sulfur heterocycles, such as thietanes and their oxidized derivatives, represent a unique class of compounds that have carved a niche in the vast field of organic synthesis. Their inherent ring strain and the presence of a sulfur atom endow them with distinct chemical properties, making them valuable building blocks for the construction of more complex molecules. In medicinal chemistry, the incorporation of these strained rings can introduce favorable conformational constraints and metabolic stability, influencing the biological activity of a molecule. The oxidized forms, particularly thietane (B1214591) 1,1-dioxides, are of special interest as they are stable to further oxidation and can act as bioisosteres for other functional groups, impacting a compound's polarity and hydrogen bonding capabilities. nih.gov

Overview of the Thietane 1,1-Dioxide Scaffold in Contemporary Organic Chemistry

The thietane 1,1-dioxide scaffold has been increasingly recognized for its potential in modulating the physicochemical properties of organic molecules. This rigid, four-membered ring containing a sulfone group can be considered a "bioisosteric replacement" for more common functionalities like gem-dimethyl or carbonyl groups. Its incorporation into a molecule can enhance aqueous solubility, a crucial parameter in drug development, without significantly increasing molecular weight. Furthermore, the sulfone moiety can participate in hydrogen bonding interactions, which is critical for molecular recognition at biological targets. nih.gov Recent studies have highlighted the role of thietane dioxides in the development of therapeutic agents, including inhibitors of PI3K-alpha for cancer therapy and LpxC inhibitors with antibacterial activity. nih.gov

Strategic Importance of 3-(Bromomethyl)thietane 1,1-Dioxide as a Synthetic Intermediate

The strategic importance of this compound lies in its nature as a bifunctional building block. It possesses a reactive bromomethyl group attached to the stable and structurally significant thietane 1,1-dioxide core. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups. This enables chemists to readily diversify the core structure and synthesize libraries of novel compounds for various applications, particularly in the realm of medicinal chemistry. The thietane 1,1-dioxide moiety, as previously mentioned, imparts desirable properties to the final molecule, making this compound a highly valuable tool for the synthesis of innovative and potentially bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)thietane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2S/c5-1-4-2-8(6,7)3-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTCKMBGUGAULZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785550-68-6 | |

| Record name | 3-(bromomethyl)-1lambda6-thietane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Properties of 3 Bromomethyl Thietane 1,1 Dioxide

The preparation of 3-(Bromomethyl)thietane 1,1-dioxide is not a trivial process and typically involves a multi-step synthetic sequence. A common strategy commences with the commercially available thietan-3-one (B1315229).

A plausible synthetic route involves the following key transformations:

Reduction of Thietan-3-one: The ketone functionality of thietan-3-one can be reduced to a hydroxyl group to form (thietan-3-yl)methanol.

Oxidation of the Thietane (B1214591) Ring: The sulfur atom in the thietane ring is then oxidized to a sulfone, yielding (thietan-3-yl)methanol 1,1-dioxide. This oxidation is often achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov

Bromination of the Hydroxyl Group: The final step involves the conversion of the primary alcohol in (thietan-3-yl)methanol 1,1-dioxide to the corresponding bromide. This can be accomplished using standard brominating agents.

While specific, detailed research findings on the direct synthesis of this compound are not extensively published in readily accessible literature, the synthesis of the precursor, 3-hydroxythietane 1,1-dioxide, has been described. nih.gov

Table 1: Physical and Chemical Properties of Related Compounds

| Property | Thietane 1,1-dioxide | 3-Bromothietane 1,1-dioxide |

| Molecular Formula | C₃H₆O₂S | C₃H₅BrO₂S |

| Molecular Weight | 106.14 g/mol | 185.04 g/mol |

| IUPAC Name | thietane 1,1-dioxide | 3-bromothietane 1,1-dioxide |

| CAS Number | 5687-92-3 | 59463-72-8 |

| SMILES | C1CS(=O)(=O)C1 | C1C(CS1(=O)=O)Br |

Data sourced from PubChem. It is important to note that 3-Bromothietane 1,1-dioxide is a distinct compound from the subject of this article, this compound, but its properties provide some context for brominated thietane dioxides.

Chemical Reactivity and Transformation Pathways of 3 Bromomethyl Thietane 1,1 Dioxide

Reactions at the Bromomethyl Site

The primary reactive center for many transformations involving 3-(bromomethyl)thietane 1,1-dioxide is the bromomethyl group. The bromine atom, being a good leaving group, facilitates reactions at the adjacent carbon atom.

Nucleophilic Substitution Reactions

The carbon atom of the bromomethyl group is highly electrophilic and susceptible to attack by a wide range of nucleophiles, proceeding primarily through an SN2 mechanism. This allows for the introduction of diverse functional groups at the 3-position of the thietane (B1214591) 1,1-dioxide ring. The general stability of the thietane 1,1-dioxide ring under many nucleophilic conditions allows for selective functionalization at the side chain.

Common nucleophiles that can displace the bromide ion include:

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can react to form the corresponding primary, secondary, and tertiary amine derivatives.

Oxygen Nucleophiles: Alkoxides and phenoxides can be used to synthesize ether derivatives.

Sulfur Nucleophiles: Thiols and thiolates are effective nucleophiles for forming thioethers.

Carbon Nucleophiles: Cyanide ions can be used to introduce a nitrile group, extending the carbon chain by one atom.

The table below illustrates representative nucleophilic substitution reactions at the bromomethyl group.

| Nucleophile | Reagent Example | Product |

| Amine | Diethylamine | 3-((Diethylamino)methyl)thietane 1,1-dioxide |

| Alkoxide | Sodium methoxide | 3-(Methoxymethyl)thietane 1,1-dioxide |

| Thiolate | Sodium thiophenoxide | 3-((Phenylthio)methyl)thietane 1,1-dioxide |

| Cyanide | Sodium cyanide | 2-(Thietan-3-yl)acetonitrile 1,1-dioxide |

Elimination Reactions

Elimination reactions are a potential competitive pathway to nucleophilic substitution, particularly in the presence of strong, sterically hindered bases. For this compound, a base can abstract a proton from the carbon atom at the 3-position of the thietane ring. This would proceed via an E2 mechanism, leading to the formation of an exocyclic double bond.

The expected product of such an elimination reaction would be 3-methylenethietane 1,1-dioxide . This reaction pathway converts the substituted alkane side chain into an alkene functionality. The choice of a non-nucleophilic, strong base would favor this elimination pathway over substitution. In related systems, such as 3-hydroxy-3-arylthietane 1,1-dioxides, elimination to form a stable 2H-thiete 1,1-dioxide has been observed under certain catalytic conditions, highlighting the propensity of the thietane dioxide scaffold to undergo elimination. nih.gov

Transformations via Organometallic Intermediates

The bromomethyl group can be used to form organometallic reagents, most commonly a Grignard reagent. This involves the reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com

The resulting organomagnesium compound, (thietan-3-ylmethyl)magnesium bromide 1,1-dioxide , is a potent nucleophile and a strong base. It can participate in a variety of carbon-carbon bond-forming reactions. These reactions provide a powerful method for introducing more complex carbon-based substituents at the 3-position.

The table below outlines some characteristic reactions of the corresponding Grignard reagent.

| Electrophile | Reagent Example | Final Product (after workup) |

| Aldehyde | Acetaldehyde | 1-(Thietan-3-yl)propan-2-ol 1,1-dioxide |

| Ketone | Acetone | 2-Methyl-1-(thietan-3-yl)propan-2-ol 1,1-dioxide |

| Carbon Dioxide | CO₂ | 2-(Thietan-3-yl)acetic acid 1,1-dioxide |

| Ester | Ethyl acetate | 3-(Thietan-3-yl)butan-2-one 1,1-dioxide |

Reactivity of the Thietane 1,1-Dioxide Ring System

The thietane 1,1-dioxide ring is a strained four-membered heterocycle. The oxidation of the sulfur atom to a sulfone significantly alters the ring's properties compared to the parent thietane. The sulfone group is a strong electron-withdrawing group, which increases the stability of the ring towards certain transformations but can also activate it towards others.

Ring-Opening Reactions

Despite the inherent ring strain, the thietane 1,1-dioxide ring system is notably stable under a variety of conditions.

Studies on 3,3-disubstituted thietane 1,1-dioxides have demonstrated their remarkable stability towards nucleophiles. For instance, compounds of this class have shown quantitative recovery after being subjected to conditions including strong acids (1 M HCl), strong bases (1 M NaOH), and various nucleophiles such as sodium iodide and cysteine methyl ester. nih.gov This stability suggests that nucleophilic attack on the ring carbons, which would lead to ring-opening, is generally not a favorable process under these conditions.

The resistance to nucleophilic ring-opening can be attributed to several factors. The electron-withdrawing sulfone group deactivates the adjacent ring carbons towards nucleophilic attack. While ring strain is present, it is not always sufficient to drive the ring-opening reaction, especially when other more reactive sites, such as the bromomethyl group, are present in the molecule. However, under specific activation, such as with electrophilic arynes, the ring opening of thietanes can be achieved.

Acid-Catalyzed Ring-Opening

The thietane 1,1-dioxide ring exhibits considerable stability, particularly under acidic conditions. Studies on analogous 3-substituted thietane 1,1-dioxides, such as 3-hydroxy-3-aryl derivatives, have investigated their chemical stability. These compounds were subjected to conditions including 1 M hydrochloric acid at 37°C, and in general, quantitative recovery of the starting material was observed. nih.govacs.org This suggests that the thietane dioxide ring is robust and does not readily undergo acid-catalyzed ring-opening. acs.org This stability is in contrast to other four-membered heterocycles like oxetanes, where ring-opening by ortho-hydroxyl groups has been noted. acs.org For this compound, while specific studies on its acid-catalyzed ring-opening are not prevalent, the documented stability of the core ring structure under acidic treatment indicates this is not a favored reaction pathway. nih.govacs.org

Modifications of the Sulfone Group

The sulfone group is a key functional moiety that can undergo chemical transformations, most notably reduction.

The sulfone of the thietane 1,1-dioxide ring can be effectively reduced to the corresponding thietane. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this transformation. organic-chemistry.org This reagent is capable of reducing a wide variety of functional groups, including sulfones. organic-chemistry.orgresearchgate.netni.ac.rs The general reaction involves the treatment of the thietane 1,1-dioxide with LiAlH₄ in an appropriate solvent, such as diethyl ether or tetrahydrofuran, to yield the corresponding thietane. While this reaction is a general method for this class of compounds, the reduction of β-diketones with LiAlH₄ can sometimes lead to complex mixtures of products, including diols and elimination products, depending on the substrate's tautomeric forms. researchgate.netni.ac.rs

Reactions at Other Ring Positions

Functionalization of the thietane 1,1-dioxide ring can be achieved at the carbon atoms adjacent to the sulfone group (positions C2 and C4).

Alkylation of the thietane 1,1-dioxide ring has been demonstrated through Friedel-Crafts type reactions. In studies using 3-aryl-thietan-3-ol dioxides, Lewis or Brønsted acids were used to generate a carbocationic intermediate, which could then be trapped by arene nucleophiles. acs.orgchemrxiv.org For example, using calcium catalysis, 3-aryl-thietan-3-ol dioxides react with arenes like phenols, dimethoxybenzene, and heterocycles such as N-methylindole, to achieve alkylation at the C2 or C4 position. acs.org Phenols were found to be successful nucleophiles, showing complete C4 regioselectivity when that position was unsubstituted. acs.org This method provides a pathway to 3,3-disubstituted thietane dioxides. acs.orgchemrxiv.org

Substituted thietane 1,1-dioxides can serve as precursors to thiete dioxides through elimination reactions. For instance, 3-hydroxy-3-arylthietane 1,1-dioxides can undergo elimination, particularly in the absence of a strong nucleophile, to form a stable 3-aryl-2H-thiete 1,1-dioxide. nih.govacs.org This elimination is thought to proceed via an E1 mechanism from a carbocation intermediate. acs.org The resulting thiete dioxides are themselves versatile intermediates that can undergo subsequent addition reactions, including cycloadditions and metalation, providing a route for further derivatization. acs.org

Conformational Dynamics and Stereochemical Aspects of Thietane 1,1-Dioxides

The four-membered ring of thietane 1,1-dioxide is not planar but exists in a puckered conformation. nih.gov X-ray diffraction analysis of single crystals of various 3-substituted derivatives has provided insight into their solid-state structures. For example, 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide exhibits a puckered ring with an angle of 29.4°, whereas diarylthietane dioxides were found to be less puckered (14.0°–16.9°). nih.gov

The stereochemistry of substituted thietane 1,1-dioxides is a significant aspect of their chemistry. The oxidation of 3-substituted thietanes can lead to the formation of cis/trans isomers of the corresponding sulfoxides. researchgate.net Further oxidation yields the sulfones. The ratio of these diastereomers is influenced by the nature of the substituent at the 3-position of the thietane ring. researchgate.net NMR spectroscopy, sometimes in conjunction with shift reagents like Eu(fod)₃, is a crucial tool for determining the stereochemistry, such as the trans orientation of substituents on the thietane ring. researchgate.netresearchgate.net

Chemical Stability Profile of Thietane 1,1-Dioxide Derivatives

The thietane 1,1-dioxide scaffold is recognized for its considerable chemical stability, a feature that makes it an attractive component in medicinal chemistry and materials science. acs.orgnih.gov This stability is largely attributed to the sulfone group, which is generally resistant to a wide range of chemical transformations. syensqo.comwikipedia.org The four-membered ring of thietane 1,1-dioxide is also surprisingly robust, showing resilience under various conditions that might cause other small-ring heterocycles to degrade.

Research into 3,3-disubstituted thietane-1,1-dioxides has demonstrated their notable stability under both acidic and basic conditions, as well as in the presence of nucleophiles. acs.orgnih.gov For instance, derivatives have been shown to be stable even at elevated temperatures in solvents like toluene. acs.org This thermal stability is crucial for their application in chemical reactions that require heating.

A study investigating the chemical stability of various 3,3-disubstituted thietane-1,1-dioxides subjected them to a range of conditions. nih.gov In general, quantitative recovery of the substrates was observed in the presence of 1 M HCl at 37 °C and with nucleophiles such as sodium iodide (NaI) and cysteine methyl ester. acs.orgnih.gov However, the stability can be influenced by the nature of the substituents on the thietane ring. For example, treatment of thietan-3-ol (B1346918) 1,1-dioxide with aqueous 1 M NaOH led to degradation through an elimination reaction to form thiete 1,1-dioxide. acs.orgnih.gov In contrast, a diarylthietane dioxide derivative remained stable under the same basic conditions. acs.orgnih.gov

The table below summarizes the stability of selected thietane 1,1-dioxide derivatives under various chemical conditions as reported in the literature.

| Compound | Condition | Observation | Reference |

|---|---|---|---|

| Thietan-3-ol 1,1-dioxide | 1 M HCl, 37 °C | Quantitative Recovery (Stable) | acs.orgnih.gov |

| Thietan-3-ol 1,1-dioxide | 1 M NaOH (aqueous) | Degradation via elimination | acs.orgnih.gov |

| Thietan-3-ol 1,1-dioxide | NaI | Quantitative Recovery (Stable) | acs.orgnih.gov |

| Thietan-3-ol 1,1-dioxide | Cysteine methyl ester | Quantitative Recovery (Stable) | acs.orgnih.gov |

| Diarylthietane dioxide | 1 M HCl, 37 °C | Quantitative Recovery (Stable) | acs.orgnih.gov |

| Diarylthietane dioxide | 1 M NaOH | Quantitative Recovery (Stable) | acs.orgnih.gov |

| Diarylthietane dioxide | Toluene, 110 °C | Full stability, quantitative conversion in reaction | acs.org |

Role as a Key Building Block in Complex Molecular Construction

The utility of this compound as a synthetic building block stems from the predictable reactivity of its primary alkyl bromide functional group. nih.govbeilstein-journals.org This group acts as a reactive handle, enabling chemists to attach the thietane dioxide scaffold to other molecular fragments through well-established synthetic transformations. The sulfone moiety of the thietane dioxide ring is chemically robust and generally stable to a variety of reaction conditions, allowing for its incorporation early in a synthetic sequence. acs.org

The primary bromomethyl group is an excellent electrophile for nucleophilic substitution reactions (S_N2), making it highly suitable for forming new carbon-carbon bonds. This allows for the direct extension of the carbon skeleton, incorporating the thietane dioxide moiety into larger structures. Common carbon nucleophiles can be employed to displace the bromide and forge a new C-C bond.

Key examples of such transformations include:

Alkylation of Enolates: Reaction with enolates derived from ketones, esters, or other carbonyl compounds provides a direct route to β-functionalized thietane dioxides.

Cyanide Displacement: The introduction of a cyano group using reagents like sodium cyanide yields a nitrile, which is a versatile precursor for amines, carboxylic acids, and other functional groups.

Organometallic Coupling: Reactions with organometallic reagents, particularly softer organocuprates (Gilman reagents), can effectively form a new carbon-carbon bond by replacing the bromine atom.

The following table illustrates the expected products from these fundamental C-C bond-forming reactions.

| Reactant Class | Example Reagent | Product Structure | Product Class |

| Malonic Ester Enolate | Diethyl malonate, NaOEt | Substituted Malonic Ester | |

| Ketone Enolate | Cyclohexanone, LDA | α-Alkylated Ketone | |

| Cyanide | Sodium Cyanide (NaCN) | Substituted Acetonitrile | |

| Organocuprate | Lithium diphenylcuprate (Ph₂CuLi) | Benzylated Thietane Dioxide |

This table represents plausible reactions based on established chemical principles.

Beyond simple chain extension, this compound is a valuable precursor for constructing more elaborate heterocyclic systems. By reacting it with molecules containing two or more nucleophilic sites, new rings can be formed that are appended to or incorporate the thietane dioxide core. This strategy provides access to novel molecular architectures, including spirocyclic and fused-ring systems. Thietanes are recognized as useful intermediates for preparing other sulfur-containing heterocyclic compounds. nih.govbeilstein-journals.org

This approach typically involves a sequential or one-pot reaction where the bromomethyl group is first attacked by one nucleophile, followed by an intramolecular reaction of a second nucleophilic group to close the new ring.

| Dinucleophilic Reagent | Example Structure | Resulting Heterocyclic Framework |

| Amino-thiol | 2-Aminoethanethiol | |

| Diamine | Ethane-1,2-diamine | |

| Substituted Hydrazine | Phenylhydrazine |

This table represents plausible reactions based on established chemical principles.

Contributions to Pharmaceutical and Agrochemical Development

Four-membered heterocycles like thietanes and their derivatives are of growing interest in medicinal and agricultural chemistry. acs.orgresearchgate.net The thietane dioxide scaffold offers a unique combination of properties, including high polarity, a distinct three-dimensional shape, and low lipophilicity, which can be advantageous for optimizing the profiles of bioactive molecules. researchgate.netenamine.net

This compound serves as a key starting material for introducing the thietane dioxide core into potential active pharmaceutical ingredients (APIs). The sulfone group is a strong hydrogen bond acceptor, which can facilitate critical interactions with biological targets. Furthermore, the incorporation of this motif can improve key drug-like properties. For instance, replacing a less polar group with the thietane dioxide can enhance aqueous solubility and metabolic stability, as the sulfone is resistant to oxidative metabolism. enamine.net A number of biologically active compounds, including antiviral and anticancer agents, contain a thietane ring, underscoring the value of this structural class in drug discovery. nih.govbeilstein-journals.org

The thietane dioxide moiety is considered a valuable bioactive scaffold and a potential bioisostere. nih.gov Bioisosteres are chemical groups that can be interchanged without significantly altering a molecule's biological activity, but which can improve its pharmacokinetic or physicochemical properties. The thietane dioxide group has been explored as a replacement for other functional groups, such as carbonyls, to fine-tune acidity, polarity, and cell permeability. acs.orgnih.gov By using this compound, synthetic chemists can readily attach this beneficial scaffold to a lead compound, exploring its potential to enhance efficacy, selectivity, or drug-like characteristics. Its use has been noted in the development of insecticides and other agrochemicals. nih.govbeilstein-journals.orgacs.org

Utility in Materials Science and Polymer Chemistry

While less explored than its biomedical applications, the structure of this compound presents opportunities in materials science. The polar sulfone group can impart desirable properties to polymers, such as increased glass transition temperature, thermal stability, and altered solubility. Poly(ether sulfone)s are a well-known class of high-performance polymers, and building blocks containing sulfone groups are critical to their synthesis. researchgate.net

The reactive bromomethyl handle of this compound allows it to be used as a functional monomer or as a grafting agent to modify existing polymers. Through straightforward chemical transformations, the bromomethyl group can be converted into a polymerizable functional group:

Substitution with azide followed by reduction to an amine, creating a monomer for polyamide synthesis.

Substitution with acetate followed by hydrolysis to an alcohol, creating a monomer for polyester (B1180765) synthesis.

Elimination to form the corresponding vinyl-thietane dioxide, which could undergo vinyl polymerization.

The incorporation of the pendant thietane dioxide group into a polymer backbone could be used to tune the final material's properties for applications in specialty membranes, coatings, or advanced composites.

Conclusion

Direct Synthesis and Derivatization of 3-(Bromomethyl)thietane 1,1-Dioxide

The synthesis of this compound can be approached through methods that either pre-install the bromomethyl functionality onto a precursor before ring formation or introduce it onto a pre-existing thietane (B1214591) 1,1-dioxide ring.

Routes Incorporating Bromomethyl Functionality

A common strategy for synthesizing thietane rings involves the reaction of 1,3-dihalopropanes with a sulfide (B99878) source. beilstein-journals.orgwikipedia.org In the context of this compound, a precursor such as 2-(bromomethyl)-1,3-dihalopropane could theoretically be cyclized with a sulfide reagent, followed by oxidation of the resulting thietane. For instance, the reaction of 2,2-bis(bromomethyl)propane-1,3-diol with sodium sulfide yields thietane-3,3-diyldimethanol, which can then be further functionalized. beilstein-journals.org A similar approach starting with a brominated analog could provide a direct route to the target molecule.

Post-Synthetic Bromination Strategies on Thietane 1,1-Dioxide Systems

Alternatively, the bromomethyl group can be introduced after the formation of the thietane 1,1-dioxide core. This often involves the bromination of a suitable precursor, such as a 3-methyl or 3-hydroxymethyl substituted thietane 1,1-dioxide.

Radical bromination of 3-methylthietane (B13819013) 1,1-dioxide using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator would be a plausible method for the synthesis of this compound. Another approach involves the α-bromination of the carbanion of thietane 1,1-dioxides. For example, the α-carbanion of 3,3-dimethylthietan 1,1-dioxide has been successfully monobrominated. rsc.org A similar strategy could potentially be applied to a 3-methyl-substituted thietane 1,1-dioxide.

Furthermore, the conversion of a hydroxyl group to a bromide is a well-established transformation in organic synthesis. Therefore, the synthesis and subsequent bromination of 3-(hydroxymethyl)thietane 1,1-dioxide represents a viable pathway. The hydroxyl precursor can be synthesized, for instance, by the reduction of a 3-carboxy- or 3-alkoxycarbonylthietane 1,1-dioxide.

Construction of the Thietane 1,1-Dioxide Core

The formation of the thietane 1,1-dioxide ring itself is a critical step in the synthesis of these compounds. Cycloaddition reactions have emerged as powerful tools for constructing this four-membered heterocyclic system.

Cycloaddition Approaches to Thietane 1,1-Dioxides

Cycloaddition reactions, which involve the formation of a cyclic molecule from two or more unsaturated molecules, offer an efficient means to construct the thietane and thietane 1,1-dioxide rings.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the context of thietane 1,1-dioxide synthesis, thiete 1,1-dioxides can act as dienophiles in Diels-Alder reactions. For example, 3-chloro-2H-thiete 1,1-dioxide has been shown to undergo Diels-Alder reactions with dienes like butadiene. researchgate.net The resulting cycloadduct contains the thietane 1,1-dioxide core, which can then be further functionalized. Thiophene 1,1-dioxides, which are unsaturated sulfones, can also serve as the diene component in Diels-Alder reactions with various dienophiles. utexas.edu

| Diene | Dienophile | Product Type | Reference |

| Butadiene | 3-Chloro-2H-thiete 1,1-dioxide | Thietane 1,1-dioxide derivative | researchgate.net |

| Thiophene 1,1-dioxide | Various Alkenes | Cyclohexene derivative with SO2 extrusion | utexas.edu |

[2+2] cycloaddition reactions are particularly useful for the formation of four-membered rings. nih.govnih.gov Photochemical [2+2] cycloadditions, often referred to as thia-Paternò-Büchi reactions, between a thiocarbonyl compound and an alkene are a well-established method for synthesizing thietane rings. nih.govresearchgate.net The resulting thietane can then be oxidized to the corresponding thietane 1,1-dioxide.

Ketenes can also undergo thermal [2+2] cycloadditions with alkenes to form cyclobutanones. libretexts.org The analogous reaction with a thioketene (B13734457) or a suitable sulfur-containing ketene (B1206846) equivalent could potentially lead to the formation of a thietane ring. While less common, these methods provide alternative strategies for constructing the core thietane scaffold.

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| Thiocarbonyl Compound | Alkene | Photochemical [2+2] Cycloaddition | Thietane | nih.govresearchgate.net |

| Ketene | Alkene | Thermal [2+2] Cycloaddition | Cyclobutanone | libretexts.org |

Ring-Closure Methodologies for Thietane Systems

The formation of the thietane ring is a fundamental step and can be accomplished through several strategic bond-forming reactions, primarily categorized as intermolecular and intramolecular pathways.

Intermolecular Thioetherifications

Intermolecular approaches involve the reaction between two separate molecular entities to form the heterocyclic ring. A classic and widely used method is the double nucleophilic displacement reaction.

The most traditional and direct route to the thietane core involves the reaction of a 1,3-difunctionalized propane (B168953) derivative with a sulfide source. beilstein-journals.orgwikipedia.org This method is particularly effective for producing 3-monosubstituted and 3,3-disubstituted thietanes. nih.gov The general mechanism involves two sequential nucleophilic substitution (SN2) reactions, where the sulfide anion displaces leaving groups at the 1 and 3 positions of the propane backbone.

To synthesize a precursor for 3-(bromomethyl)thietane, a logical starting material would be a 2-(bromomethyl)-1,3-dihalopropane, such as 1,3-dibromo-2-(bromomethyl)propane. The reaction with a nucleophilic sulfur reagent, like sodium sulfide (Na₂S), facilitates the ring closure.

A common variation involves using disulfonates (e.g., dimesylates or ditosylates) instead of dihalides, as sulfonates are excellent leaving groups. For example, the reaction of 1,3-dimesylates with sodium sulfide is a well-established method for creating the thietane ring. beilstein-journals.org

Table 1: Examples of Double Nucleophilic Displacement for Thietane Synthesis

| Precursor | Sulfur Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1,3-Dibromopropane | Sodium Sulfide (Na₂S) | Ethanol/Water | Reflux | Thietane | ~45% |

| 2,2-bis(bromomethyl)propane-1,3-diol | Sodium Sulfide (Na₂S) | Not specified | Not specified | Thietane-3,3-diyldimethanol | Not specified nih.gov |

| 3,3-bis(chloromethyl)oxetane | Thiourea, then KOH | Ethanol | Heating | 3-chloromethyl-3-hydroxymethylthietane | Not specified beilstein-journals.org |

Intramolecular Cyclization Pathways

Intramolecular cyclization is another powerful strategy for forming the thietane ring. This approach involves a single molecule that contains both the nucleophilic sulfur (as a thiol or thiolate) and a leaving group, appropriately positioned to favor the formation of the four-membered ring. beilstein-journals.org

A common precursor for such a reaction is a γ-halo-thiol. beilstein-journals.org For instance, to generate a 3-substituted thietane, a 3-halo-2-(substituted)-propan-1-thiol could be cyclized under basic conditions. The base deprotonates the thiol to form a more nucleophilic thiolate, which then attacks the carbon bearing the halide, displacing it to close the ring.

This method was demonstrated in the synthesis of thietane-3-ols from the reaction of 2-(1-haloalkyl)oxiranes with a sulfur nucleophile. The initial ring-opening of the oxirane generates a γ-halo-β-hydroxyalkanethiol intermediate, which subsequently undergoes intramolecular cyclization to yield the thietane-3-ol. beilstein-journals.orgbeilstein-journals.org

Ring-Expansion Strategies from Smaller Heterocycles

Building upon existing ring systems provides an alternative route to thietanes, most notably through the expansion of three-membered thiiranes (episulfides).

Expansion of Thiiranes to Thietanes

The ring expansion of thiiranes is a versatile method for preparing thietane derivatives. beilstein-journals.org One effective approach involves the reaction of a thiirane (B1199164) with a sulfur ylide, such as dimethyloxosulfonium methylide. This ylide is typically generated in situ from trimethyloxosulfonium iodide and a strong base like sodium hydride. rsc.org

The mechanism proceeds via a nucleophilic ring-opening of the thiirane by the methylide. rsc.org This attack forms a thiolate intermediate which then undergoes an intramolecular SN2 reaction, displacing the dimethyl sulfoxide (B87167) group to form the four-membered thietane ring. rsc.orgresearchgate.net To achieve the 3-(bromomethyl) substitution pattern, this strategy would necessitate starting with a suitably substituted thiirane, such as 2-(chloromethyl)thiirane, which has been shown to yield 3-substituted thietanes. nih.govethz.ch

Table 2: Ring Expansion of Thiiranes to Thietanes

| Thiirane Substrate | Reagent | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| General Thiiranes | Trimethyloxosulfonium iodide | Sodium Hydride (NaH) | Not specified | Substituted Thietanes | rsc.org |

| (1-chloroalkyl)thiiranes | Various Nucleophiles | Not specified | Not specified | 3-Substituted Thietanes | beilstein-journals.org |

Oxidative Routes to the Thietane 1,1-Dioxide Moiety

Once the thietane ring is constructed, the final step in the synthesis of this compound is the oxidation of the sulfur atom. The oxidation of thietanes to their corresponding sulfoxides (thietane 1-oxides) and sulfones (thietane 1,1-dioxides) is a well-established and efficient transformation. researchgate.net

Various oxidizing agents can be employed, with the choice of reagent and reaction conditions determining whether the reaction stops at the sulfoxide or proceeds to the sulfone. researchgate.net Common oxidants include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium permanganate (B83412). researchgate.netacs.org

For the complete oxidation to the 1,1-dioxide (sulfone), strong oxidizing agents or a stoichiometric excess of the oxidant are typically used. The reaction of a thietane with at least two equivalents of m-CPBA is a highly reliable method for preparing thietane 1,1-dioxides in high yield. acs.orgnih.gov Similarly, hydrogen peroxide can be used, often in an acidic medium like acetic acid, to achieve the same transformation. researchgate.net

Table 3: Oxidation of Thietanes to Thietane 1,1-Dioxides

| Thietane Substrate | Oxidizing Agent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 3-Hydroxy-3-arylthietane | m-CPBA (3.0 equiv.) | DCM | Not specified | 3-Hydroxy-3-arylthietane 1,1-dioxide | 80-99% nih.gov |

| 6-methyl-1-(thiethan-3-yl)pyrimidine-2,4(1H,3H)-dione | H₂O₂ / Acetic Acid | Acetic Acid | 80-85°C | 6-methyl-1-(1,1-dioxothiethan-3-yl)pyrimidine-2,4(1H,3H)-dione | 80% researchgate.net |

| General Thietanes | Potassium Permanganate (KMnO₄) | Acidic Media | Not specified | Thietane 1,1-dioxides | Not specified researchgate.net |

Oxidation of Thietanes and Thietane 1-Oxides

The conversion of thietanes to thietane 1,1-dioxides is a fundamental transformation in the synthesis of this class of compounds. The process involves the oxidation of the sulfur atom within the four-membered ring. This oxidation can proceed in a stepwise manner, first yielding the corresponding thietane 1-oxide (a sulfoxide), which can then be further oxidized to the desired thietane 1,1-dioxide (a sulfone).

A widely utilized and efficient method for this transformation is the use of peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent of choice. acs.orgnih.gov The reaction is typically performed by treating the precursor thietane or thietanol with an excess of the oxidizing agent in a suitable solvent. For instance, thietanols derived from the reaction of thietane-3-one with Grignard or organolithium reagents are readily converted to thietane 1,1-dioxides using m-CPBA. acs.orgnih.gov

The oxidation is not limited to simple thietanes. Thietanyl groups attached to other heterocyclic systems, such as pyrimidines and imidazoles, can also be effectively oxidized. researchgate.net The reaction can be controlled to produce either the thietane 1-oxide or the 1,1-dioxide, depending on the reaction conditions and the amount of oxidant used. For example, using a near-stoichiometric amount of an oxidant like peracetic acid can favor the formation of the sulfoxide, while an excess of the oxidant leads to the sulfone. researchgate.net

Research has demonstrated the successful synthesis of various 3-substituted thietane 1,1-dioxides from their corresponding thietanol precursors. The following table summarizes representative examples of this oxidation reaction.

Table 1: Synthesis of 3-Hydroxythietane 1,1-Dioxides via Oxidation

| Precursor Thietanol | Oxidizing Agent | Yield (%) | Reference |

|---|---|---|---|

| 3-Hydroxy-3-(4-methoxyphenyl)thietane | m-CPBA (77%) | 80 | acs.orgnih.gov |

| 3-Hydroxy-3-(2-methoxyphenyl)thietane | m-CPBA (77%) | 99 | acs.orgnih.gov |

| 3-Hydroxy-3-(3-methoxyphenyl)thietane | m-CPBA (77%) | Not specified | acs.orgnih.gov |

This interactive table provides examples of the oxidation of thietanols to their corresponding 1,1-dioxides.

Selective Oxidation Techniques

Achieving selectivity in the oxidation of thietanes is crucial for isolating the desired product, whether it be the thietane 1-oxide (sulfoxide) or the thietane 1,1-dioxide (sulfone). The sulfur atom in the thietane ring can be oxidized sequentially, and controlling the extent of oxidation is key.

The formation of the sulfoxide from the thietane is the first step in the oxidation sequence. When the substituent at the 3-position of the thietane ring is a chiral center or creates a plane of asymmetry, the oxidation to the sulfoxide can result in a mixture of cis/trans diastereomers. researchgate.net The ratio of these diastereomers is influenced by the nature of the substituent on the thietane ring. researchgate.net

To obtain the thietane 1,1-dioxide selectively, an excess of a strong oxidizing agent is typically employed to ensure the complete conversion of both the starting thietane and any intermediate sulfoxide to the sulfone state. acs.orgnih.gov Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for this purpose. acs.orgnih.gov

In a broader context of chemical synthesis, selective oxidation is a significant challenge. The development of catalytic systems that can selectively oxygenate specific functional groups without leading to over-oxidation or undesired side products is a major area of research. nih.gov For sulfur-containing heterocycles like thietanes, this involves choosing reaction conditions and oxidants that favor the formation of either the sulfoxide or the sulfone. While common stoichiometric oxidants like m-CPBA and peracetic acid are widely used, research into catalytic and more selective methods continues to be an area of interest. researchgate.netnih.gov For example, the oxidation of certain thietanyl-substituted nitroimidazoles has been achieved using potassium permanganate in an acidic medium to yield the 1,1-dioxide. researchgate.net The choice of the specific technique depends on the substrate's stability and the desired final oxidation state of the sulfur atom.

Advanced Characterization and Computational Studies of Thietane 1,1 Dioxide Systems

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the structure and purity of newly synthesized compounds. For thietane (B1214591) 1,1-dioxide systems, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used, while X-ray crystallography provides definitive proof of the three-dimensional structure.

In a general sense, the proton (¹H) NMR spectra of 3-substituted thietane 1,1-dioxides exhibit characteristic signals for the methylene (B1212753) protons of the thietane ring. These protons are diastereotopic and often appear as complex multiplets due to geminal and vicinal coupling. The substituent at the 3-position significantly influences the chemical shifts of the ring protons.

For example, in the case of 3-aryl-3-hydroxythietane 1,1-dioxides, the methylene protons adjacent to the sulfone group typically appear as distinct sets of signals. acs.org The chemical shifts for these protons are generally found in the range of δ 3.5-4.5 ppm. The exact chemical shifts and coupling constants are dependent on the nature of the substituent and the solvent used. nih.gov

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the thietane 1,1-dioxide ring have characteristic chemical shifts. The carbons adjacent to the sulfone group (C2 and C4) are typically deshielded and resonate at a lower field compared to the carbon bearing the substituent (C3). For instance, in a variety of 3-substituted thietane 1,1-dioxides, the C2 and C4 carbons can be observed in the range of δ 60-80 ppm, while the C3 carbon's chemical shift is highly dependent on the attached group. lookchem.com

A representative example of NMR data for a 3-substituted thietane 1,1-dioxide is provided in the table below, based on the characterization of 3-hydroxy-3-(p-tolyl)thietane 1,1-dioxide. acs.org

| Parameter | Value |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.56–7.54 (m, 2H), 7.25–7.23 (m, 2H), 3.65 (d, J = 10.4 Hz, 2H), 3.59 (d, J = 10.4 Hz, 2H), 2.81 (s, 1H), 2.38 (s, 3H) |

| ¹³C{¹H} NMR (101 MHz, CDCl₃) | δ 141.5, 137.8, 129.3 (2C), 124.2 (2C), 79.0, 42.5 (2C), 21.1 |

This interactive table provides representative NMR data for a 3-substituted thietane 1,1-dioxide derivative.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the context of 3-(bromomethyl)thietane 1,1-dioxide, the most characteristic feature in the IR spectrum would be the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfone (SO₂) group. These bands typically appear in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. acs.orgnih.gov

The presence of the bromomethyl group would be indicated by C-Br stretching vibrations, which are typically found in the lower frequency region of the spectrum (around 500-680 cm⁻¹), although they can sometimes be weak and difficult to assign definitively. The C-H stretching vibrations of the methylene groups in the ring and the bromomethyl group would be observed in the range of 2850-3000 cm⁻¹.

The table below presents typical IR absorption bands for a 3-substituted thietane 1,1-dioxide, exemplified by 3-hydroxy-3-(p-tolyl)thietane 1,1-dioxide. acs.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | ~3370 |

| C-H (aromatic) | Stretching | ~3000-3100 |

| C-H (aliphatic) | Stretching | ~2850-3000 |

| C=C (aromatic) | Stretching | ~1610 |

| S=O (sulfone) | Asymmetric Stretching | ~1267 |

| S=O (sulfone) | Symmetric Stretching | ~1111 |

This interactive table summarizes key IR absorption frequencies for a representative 3-substituted thietane 1,1-dioxide.

While a crystal structure for this compound was not found in the searched literature, studies on other 3-substituted thietane 1,1-dioxides have been reported. For instance, the crystal structure of 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide revealed a puckered thietane dioxide ring with a puckering angle of 29.4°. acs.org In contrast, diarylthietane dioxides have been found to be less puckered. acs.org The conformation of the thietane ring is influenced by the nature of the substituents at the 3-position, with intramolecular interactions such as hydrogen bonding playing a significant role. acs.org The precise determination of these structural parameters is vital for understanding the molecule's reactivity and for the rational design of new derivatives. mdpi.com

Computational and Theoretical Investigations

Computational chemistry offers powerful tools to complement experimental studies by providing insights into the electronic structure, reactivity, and reaction mechanisms of molecules.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic properties of molecules. researchgate.netresearchgate.net For thietane 1,1-dioxide derivatives, these calculations can provide valuable information about the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

These electronic parameters are crucial for understanding the reactivity of the molecule. For example, the location of the LUMO can indicate the most likely site for nucleophilic attack, while the HOMO energy is related to the molecule's ability to donate electrons. The calculated electrostatic potential map can highlight regions of positive and negative charge, providing further clues about intermolecular interactions and reactive sites. While specific DFT calculations for this compound were not found, the principles can be applied to understand its expected electronic structure. The electron-withdrawing sulfone group is expected to significantly influence the charge distribution within the thietane ring, making the ring protons more acidic and the carbon atoms more electrophilic.

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. smu.edunih.gov This involves locating transition states and intermediates, and calculating the activation energies for different possible pathways. Such studies can provide a detailed, step-by-step understanding of how a reaction proceeds, which can be difficult to obtain through experimental methods alone.

For reactions involving thietane 1,1-dioxides, computational modeling can be used to investigate various mechanistic possibilities, such as ring-opening reactions, substitutions, and eliminations. For example, in the formation of thietanes from 1,3-dioxan-2-ones and thiocyanate (B1210189) ion, computational studies could help to distinguish between different proposed mechanisms. acs.org By calculating the energy barriers for each step, the most favorable reaction pathway can be identified. This knowledge is invaluable for optimizing reaction conditions and for predicting the outcome of new reactions involving thietane 1,1-dioxide derivatives. escholarship.org

Analysis of Ring Strain and Conformational Preferences

The four-membered ring structure of thietane 1,1-dioxide systems is characterized by significant ring strain and distinct conformational preferences that are crucial to its chemical behavior and the stereochemical orientation of its substituents. The parent thietane ring possesses a notable ring strain energy of approximately 19.6 kcal/mol. dtic.mil This inherent strain, arising from angle deviation from ideal tetrahedral geometry and torsional strain, is a defining feature of the molecule. The oxidation of the sulfur atom to a sulfone (1,1-dioxide) further influences the endocyclic geometry and the conformational landscape of the ring.

Computational studies, employing methods such as Density Functional Theory (DFT) and ab initio calculations, have been instrumental in elucidating the structural parameters of these systems. weizmann.ac.il For thietane 1,1-dioxide, the ring is not planar but exists in a puckered conformation. This puckering helps to alleviate some of the torsional strain that would be present in a planar structure. The degree of puckering is a critical parameter, defined by the dihedral angle between the C-S-C and C-C-C planes of the ring.

The conformation of the thietane 1,1-dioxide ring can be influenced by the nature and position of its substituents. thieme-connect.de X-ray crystal structure analyses of various derivatives have revealed that the ring can adopt either a puckered or a nearly planar geometry, depending on the steric and electronic demands of the substituents at the cis-2,4 positions. thieme-connect.de For monosubstituted derivatives like this compound, the substituent group can occupy one of two positions in the puckered ring: axial or equatorial.

The conformational preference is dictated by the minimization of steric interactions. Generally, the conformer with the bulky substituent in the more spacious equatorial position is energetically favored over the conformer with the substituent in the more sterically hindered axial position. This equilibrium between the axial and equatorial conformers is a key aspect of its structural chemistry. Nuclear Magnetic Resonance (NMR) studies on certain disubstituted thietane 1,1-dioxides have confirmed a trans orientation of the substituent groups, which corresponds to a specific puckered ring conformation. researchgate.net

Detailed research findings from computational models provide quantitative data on the geometry of these strained rings. These calculations are essential for predicting the most stable conformations and understanding the energy barriers associated with ring inversion, where the ring flips between two puckered forms.

Table 1: Calculated Structural Parameters and Strain Energy of Thietane 1,1-Dioxide Systems

| Parameter | Value/Description | Source |

| Ring Strain Energy (Thietane) | 19.6 kcal/mol | dtic.mil |

| Ring Conformation | Puckered | thieme-connect.de |

| Substituent Influence | Ring can be puckered or planar depending on cis-2,4 substituents. | thieme-connect.de |

| 3-Substituent Preference | The equatorial position is generally favored to minimize steric hindrance. | General Principle |

| Conformational Analysis Method | NMR studies, in combination with shift reagents, can determine substituent orientation (e.g., trans). | researchgate.net |

Perspectives and Future Research Directions

Innovation in Synthetic Methodologies

While methods for the synthesis of the parent thietane (B1214591) ring system are established, the development of novel and efficient routes to substituted derivatives like 3-(bromomethyl)thietane 1,1-dioxide remains an active area of research. beilstein-journals.org Future innovations will likely focus on several key areas:

Asymmetric Synthesis: The development of catalytic asymmetric methods to introduce the bromomethyl group onto the thietane dioxide core would be a significant advancement. This would provide access to enantiomerically pure building blocks, which are crucial for the synthesis of chiral drugs and materials.

Late-Stage Functionalization: Methodologies that allow for the introduction of the bromomethyl group at a late stage in a synthetic sequence are highly desirable. This approach would enable the rapid diversification of complex molecules containing the thietane dioxide motif.

Flow Chemistry: The use of continuous flow technologies could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its derivatives.

A notable advancement in the synthesis of related thietane dioxides involves the oxidation of corresponding thietan-3-ols using reagents like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov This highlights a potential pathway for accessing precursors to this compound.

Discovery of Novel Reactivity and Transformation Pathways

The reactivity of this compound is primarily centered around the electrophilic nature of the carbon bearing the bromine atom, making it a versatile substrate for nucleophilic substitution reactions. However, there is significant potential to uncover new modes of reactivity:

Transition Metal Catalysis: Exploring the use of transition metal catalysts to mediate novel transformations of this compound could lead to the discovery of unprecedented reaction pathways. This could include cross-coupling reactions, C-H activation, and ring-opening reactions. For instance, thiete dioxides, which can be formed from thietan-3-ol (B1346918) dioxides, have been shown to be suitable substrates for C-H functionalization and cycloaddition reactions. nih.govnih.gov

Radical Chemistry: Investigating the behavior of this compound under radical conditions could open up new avenues for its functionalization. This could involve the generation of a thietanylmethyl radical, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Ring Strain-Driven Reactions: The inherent ring strain of the four-membered thietane dioxide ring could be harnessed to drive novel chemical transformations. This might include ring-expansion or ring-opening reactions under specific conditions, providing access to new heterocyclic systems.

Recent studies on related 2-bromomethyl-1,3-thiaselenole have revealed complex reaction pathways involving seleniranium intermediates, suggesting that the reactivity of similar bromomethyl-substituted heterocycles can be surprisingly nuanced. researchgate.netmdpi.com

Expansion of Synthetic Applications in Emerging Fields

The unique properties of the thietane dioxide moiety, such as its polarity and metabolic stability, make it an attractive scaffold for applications in various emerging fields. enamine.net

Medicinal Chemistry: The thietane dioxide motif is increasingly being incorporated into drug candidates to improve their pharmacokinetic properties. nih.govenamine.net this compound serves as a key building block for introducing this valuable scaffold into potential therapeutics. Future research will likely focus on its use in the synthesis of inhibitors for various enzymes and receptors.

Materials Science: The rigid and polar nature of the thietane dioxide ring could be exploited in the design of novel materials. This could include polymers with unique thermal or optical properties, or liquid crystals with tailored mesophases. The ability of thiete dioxides to act as templates for macrocyclic structures further highlights the potential in this area. nih.govresearchgate.net

Agrochemicals: Similar to its role in medicinal chemistry, the thietane dioxide group can be used to modify the properties of agrochemicals, potentially leading to increased efficacy and improved environmental profiles. nih.gov

Sustainable and Efficient Chemical Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly focus on developing more sustainable and efficient processes.

Catalytic Methods: The development of catalytic methods for both the synthesis and transformation of this compound will be crucial for reducing waste and improving atom economy.

Renewable Feedstocks: Investigating the possibility of synthesizing the thietane ring system from renewable feedstocks would be a significant step towards a more sustainable chemical industry.

Solvent Selection: The use of greener solvents or even solvent-free reaction conditions will be an important consideration in the development of new synthetic methodologies.

The development of calcium-catalyzed and Brønsted acid-catalyzed reactions for the synthesis of 3,3-disubstituted thietane dioxides from readily available precursors like thietane-3-one demonstrates a move towards more sustainable approaches. nih.gov

Q & A

Q. What are the established synthetic routes for 3-(bromomethyl)thietane 1,1-dioxide, and how do reaction conditions influence yield?

The synthesis of thietane 1,1-dioxide derivatives typically involves halogenation or functionalization at the 3-position. For example:

- Stepwise halogenation : Thietane 1,1-dioxide can be selectively halogenated at the 3-position using UV irradiation and chlorine gas in CCl₄, producing 3-chlorothietane 1,1-dioxide . Adapting this method for bromination may require substitution of Cl₂ with Br₂ or HBr under controlled conditions.

- Bromomethylation : A plausible route involves nucleophilic substitution. For instance, 3-hydroxythietane 1,1-dioxide (synthesized via Grignard addition to thietanone) could react with PBr₃ or HBr to introduce the bromomethyl group .

Key factors : Temperature (0–10°C for stability), solvent polarity, and UV exposure duration (to avoid over-halogenation). Yields are highly dependent on stoichiometric control of brominating agents.

Q. How can researchers purify and characterize this compound effectively?

- Purification : Crystallization from toluene or dichloromethane/hexane mixtures is recommended due to the compound’s moderate solubility. Filtration under reduced pressure removes unreacted starting materials .

- Characterization :

- NMR : Distinct signals for the bromomethyl group (δ ~3.8–4.2 ppm for CH₂Br in ¹H NMR; δ ~30–35 ppm in ¹³C NMR).

- Mass spectrometry : Molecular ion peak at m/z 213 (C₄H₆BrO₂S⁺) with isotopic patterns confirming bromine.

- X-ray crystallography : Resolves stereoelectronic effects of the sulfone group on the thietane ring .

Advanced Research Questions

Q. What reaction pathways are enabled by the bromomethyl group in this compound?

The bromomethyl moiety serves as a versatile electrophilic site:

- Nucleophilic substitution : Reacts with amines (e.g., morpholine) to form 3-(aminomethyl)thietane derivatives, useful in medicinal chemistry .

- Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd catalysis) introduces aromatic groups at the 3-position .

- Elimination reactions : Under basic conditions (e.g., KOtBu), β-elimination generates thietane-derived alkenes, applicable in polymer chemistry .

Q. How does this compound participate in cycloaddition reactions?

The electron-deficient sulfone group activates the thietane ring for cycloadditions:

- Diels-Alder reactions : Reacts with dienes (e.g., anthracene) at 80–100°C to form bicyclic sulfones. The bromomethyl group remains inert under these conditions but can be functionalized post-cycloaddition .

- Enamine cycloadditions : Forms spirocyclic systems with enamines, which are precursors to heterocyclic drug scaffolds .

Q. What structural and electronic features influence its biological activity?

- Sulfone group : Enhances metabolic stability and hydrogen-bonding capacity, critical for binding to enzymes like monoamine oxidase (MAO) .

- Bromine substituent : Increases lipophilicity (logP ~1.7), improving blood-brain barrier penetration in CNS-targeted analogs .

- Conformational rigidity : The thietane ring restricts rotational freedom, optimizing pharmacophore alignment in receptor pockets .

Q. Are there contradictions in reported synthetic or analytical data for this compound?

- Synthetic discrepancies : Some studies report side products (e.g., 3,3-dihalogenated derivatives) when halogenation conditions are not tightly controlled .

- Spectroscopic variability : ¹H NMR chemical shifts for the bromomethyl group vary (±0.3 ppm) depending on solvent polarity, necessitating standardized protocols .

Methodological Recommendations

- Scale-up synthesis : Use flow chemistry to maintain low temperatures during bromination, minimizing decomposition .

- Stability testing : Monitor degradation under UV light and humidity using accelerated stability studies (ICH guidelines).

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in substitution reactions and optimize reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.